REACTION_CXSMILES
|
[F:1][CH:2]([F:11])[O:3][C:4]1[C:5](Br)=[N:6][CH:7]=[CH:8][CH:9]=1.[CH:12]1(B(O)O)[CH2:14][CH2:13]1>>[F:1][CH:2]([F:11])[O:3][C:4]1[C:5]([CH:12]2[CH2:14][CH2:13]2)=[N:6][CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC=1C(=NC=CC1)Br)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(CC1)B(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
95 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Prepared
|
Type
|
TEMPERATURE
|
Details
|
before cooling to room temperature
|
Type
|
FILTRATION
|
Details
|
filtering through arbocel
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified
|
Type
|
WASH
|
Details
|
eluting with ethylacetate:heptane 1:5
|
Name
|
|
Type
|
product
|
Smiles
|
FC(OC=1C(=NC=CC1)C1CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 273 mg | |
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |